molecular formula C16H12F3N3O2S B1386987 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 1171522-84-1

5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1386987
CAS No.: 1171522-84-1
M. Wt: 367.3 g/mol
InChI Key: ORYCFJMDMRUBLG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methoxyphenyl and trifluoromethoxyphenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-23-12-6-2-10(3-7-12)14-20-21-15(25)22(14)11-4-8-13(9-5-11)24-16(17,18)19/h2-9H,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYCFJMDMRUBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

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